

structure elucidation of 1-(3-(hydroxymethyl)piperidin-1-yl)ethanone

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Compound of Interest

Compound Name: 1-(3-(Hydroxymethyl)piperidin-1-yl)ethanone

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An In-depth Technical Guide to the Structure Elucidation of **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**. The molecular formula of this compound is $C_8H_{15}NO_2$, corresponding to a molecular weight of 157.21 g/mol. This document details the requisite experimental protocols for Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Spectroscopic data are compiled and presented in tabular format for clarity. Furthermore, a logical workflow for the structure elucidation process is visualized using a directed graph to facilitate a clear and systematic approach to the analysis.

Introduction

1-(3-(hydroxymethyl)piperidin-1-yl)ethanone is a substituted piperidine derivative. Piperidine and its analogues are significant heterocyclic compounds found in numerous natural products and are key scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The structural confirmation of such molecules is a critical step in chemical synthesis and drug

discovery to ensure identity and purity. This guide outlines the application of modern spectroscopic techniques to unambiguously determine the structure of this target compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structural components through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** A stock solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile. A 10 μ L aliquot of this stock solution is then further diluted with 1 mL of the solvent to a final concentration of approximately 10 μ g/mL.^[1] The solution must be free of precipitates; filtration is required if any solids are present.^[1]
- **Instrumentation:** A tandem mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source is used.^[2]
- **Analysis Parameters:**
 - **Ionization Mode:** Positive ion mode is selected due to the basicity of the piperidine nitrogen atom, which facilitates protonation.^[2]
 - **Scan Range:** A full scan is performed over an m/z range of 50-500 to identify the protonated molecule $[M+H]^+$.^[2]
 - **Collision Energy:** For tandem MS (MS/MS), the protonated molecular ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The collision energy is optimized to generate a rich fragmentation spectrum.

Data Presentation: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Interpretation
[M+H] ⁺	158.1176	Protonated molecular ion (Exact Mass of C ₈ H ₁₅ NO ₂ is 157.1103)
[M+Na] ⁺	180.0995	Sodium adduct of the molecular ion
Fragment 1	140.0	Loss of H ₂ O (18 Da) from the hydroxymethyl group
Fragment 2	114.1	Loss of the acetyl group (CH ₃ CO, 43 Da)
Fragment 3	84.1	α-cleavage, formation of the N-acetyl piperidine fragment after loss of the hydroxymethyl group

Table 1: Predicted m/z values and interpretation for ESI-MS analysis.

Fragmentation Pathway

The fragmentation of N-acetyl piperidine derivatives is often initiated at the protonated nitrogen. Key fragmentation pathways include the neutral loss of small molecules like water from the hydroxymethyl substituent and cleavage of the bonds adjacent to the nitrogen (α-cleavage).^[2]^[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (Thin Film Method):** Approximately 10-20 mg of the solid sample is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).^[4] A drop

of this solution is applied to a KBr or NaCl salt plate.^[4] The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.^[4]

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plate is recorded first. The spectrum of the sample is then collected over a range of 4000-400 cm^{-1} .^{[5][6]} The final spectrum is presented in terms of percent transmittance versus wavenumber (cm^{-1}).

Data Presentation: Predicted Infrared Absorption Data

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibration Mode
3500 - 3200	Strong, Broad	Alcohol (O-H)	Stretching, H-bonded
2950 - 2850	Medium-Strong	Alkane (C-H)	Stretching
1690 - 1630	Strong	Amide (C=O)	Stretching
1450 - 1350	Medium	Alkane (C-H)	Bending
1260 - 1050	Strong	Alcohol (C-O)	Stretching

Table 2: Predicted characteristic IR absorption bands for **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone**.^{[7][8][9][10]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3) or deuterium oxide (D_2O).^[11] Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.^[11]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

- Data Acquisition:
 - ^1H NMR: The spectrum is acquired with sufficient scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS. Integration of the signals provides the relative ratio of protons.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired to determine the number of unique carbon environments. Chemical shifts are reported in ppm relative to TMS.
 - 2D NMR: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively, confirming the structure.[\[12\]](#)

Data Presentation: Predicted NMR Data

^1H NMR (400 MHz, CDCl_3)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~4.5 - 3.0	Multiplet	4H	H2 (axial & equatorial), H6 (axial & equatorial)
~3.60	Doublet	2H	H7 ($-\text{CH}_2\text{OH}$)
~2.10	Singlet	3H	H9 ($\text{CH}_3-\text{C}=\text{O}$)

| ~1.9 - 1.1 | Multiplet | 6H | H3, H4 (axial & equatorial), H5 (axial & equatorial), OH |

Table 3: Predicted ^1H NMR chemical shifts and assignments.

^{13}C NMR (100 MHz, CDCl_3)

Chemical Shift (δ ppm)	Assignment
~169.5	C8 (C=O)
~67.0	C7 (-CH ₂ OH)
~47.0	C2
~42.0	C6
~40.0	C3
~26.0	C5
~24.5	C4

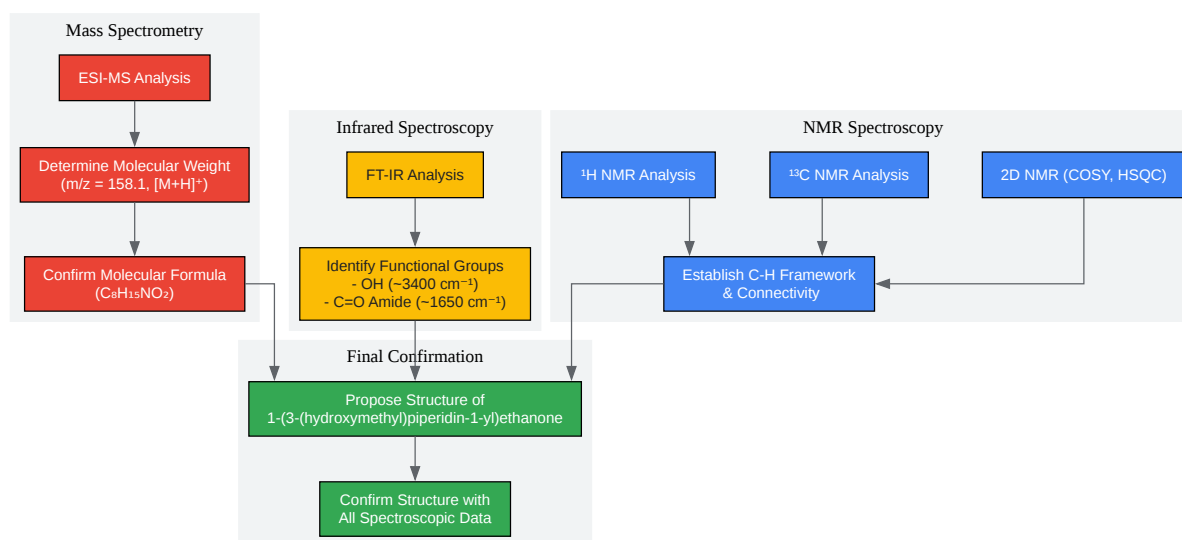
| ~21.5 | C9 (CH₃) |

Table 4: Predicted ¹³C NMR chemical shifts and assignments.

Note: Due to the conformational flexibility of the piperidine ring and the presence of rotamers around the N-C(O) amide bond, some signals in both ¹H and ¹³C NMR spectra may appear broadened or as complex multiplets.[\[13\]](#)

Structure Elucidation Workflow

The process of elucidating the structure of **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone** follows a logical progression of spectroscopic analysis. The workflow ensures that each piece of data contributes to the final structural confirmation.



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Caption: Workflow for the structure elucidation of the target compound.

Integrated Data Analysis and Structure Confirmation

- **Molecular Formula and Unsaturation:** High-resolution mass spectrometry confirms the molecular formula as C₈H₁₅NO₂. The degree of unsaturation is calculated to be two.
- **Functional Group Identification:** The IR spectrum indicates the presence of a hydroxyl group (strong, broad peak at ~3400 cm⁻¹) and an amide carbonyl group (strong peak at ~1650

cm^{-1}).^{[7][10]} The second degree of unsaturation is accounted for by the C=O double bond, and the piperidine ring accounts for the first.

- Carbon-Hydrogen Framework:
 - The ^{13}C NMR spectrum shows eight distinct carbon signals, consistent with the molecular formula. The signal at ~ 169.5 ppm is characteristic of an amide carbonyl carbon, and the signal at ~ 67.0 ppm corresponds to a carbon bearing an oxygen atom ($-\text{CH}_2\text{OH}$). A signal at ~ 21.5 ppm is typical for the acetyl methyl group.
 - The ^1H NMR spectrum confirms the presence of an acetyl group with a singlet at ~ 2.10 ppm integrating to three protons. The signals for the hydroxymethyl protons appear around 3.60 ppm. The remaining complex multiplets correspond to the protons on the piperidine ring.
- Connectivity Confirmation: 2D NMR experiments (COSY and HSQC) would be used to definitively assign proton and carbon signals and confirm the connectivity. For instance, a COSY experiment would show correlations between the proton at C3 and its neighbors on C2, C4, and the CH_2OH group, confirming the substitution pattern. An HSQC experiment would link each proton signal to its directly attached carbon signal.

By integrating the data from all spectroscopic techniques, the structure of **1-(3-(hydroxymethyl)piperidin-1-yl)ethanone** can be unambiguously confirmed, aligning all observed data with the proposed chemical structure.

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